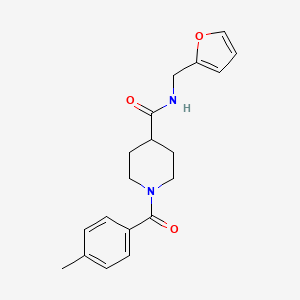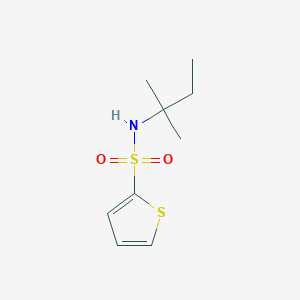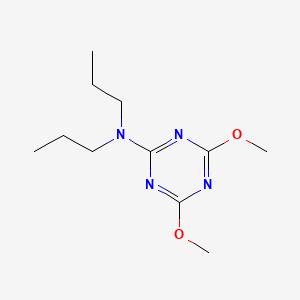![molecular formula C12H11Cl2N3S B5851466 acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as DCTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTH is a thiosemicarbazone derivative that has been shown to have a variety of biological effects, including anti-cancer and anti-viral properties.
作用機序
The mechanism of action of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. By inhibiting ribonucleotide reductase, acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone prevents cancer cells from dividing and replicating. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have anti-inflammatory and antioxidant effects. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high purity and stability. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its potential toxicity. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to be toxic to some types of cells, and researchers must take care to use appropriate safety measures when handling the compound.
将来の方向性
There are many potential future directions for research on acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the development of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone-based therapies for cancer and viral infections. Researchers are also interested in studying the mechanism of action of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, there is interest in exploring the use of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in the treatment of neurodegenerative diseases, as well as other conditions such as diabetes and cardiovascular disease.
合成法
The synthesis of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 3,4-dichlorophenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with hydrazine hydrate to yield acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone. The synthesis method has been optimized to yield high purity acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, which is important for its use in scientific research.
科学的研究の応用
Acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is in the treatment of cancer. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have anti-viral properties, and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7(2)16-17-12-15-11(6-18-12)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMIHQXYVQBKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)
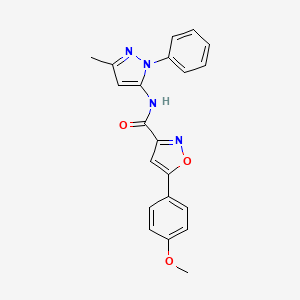
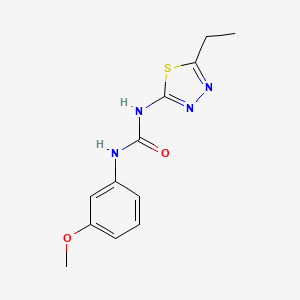
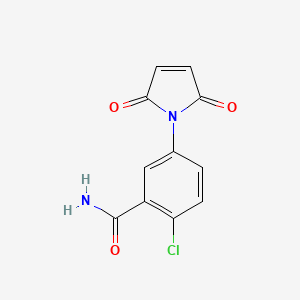
![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
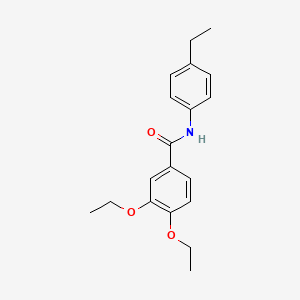
![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)
